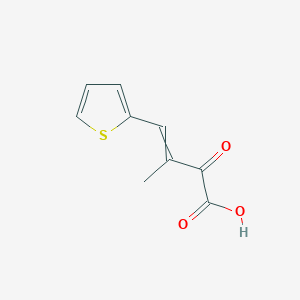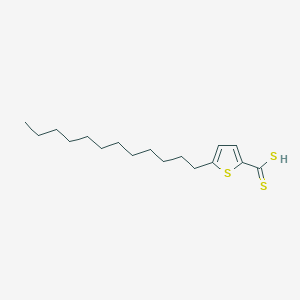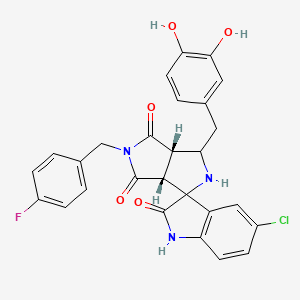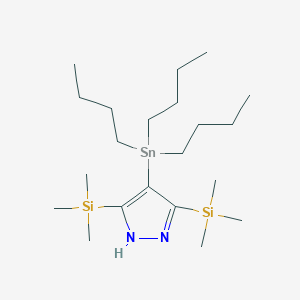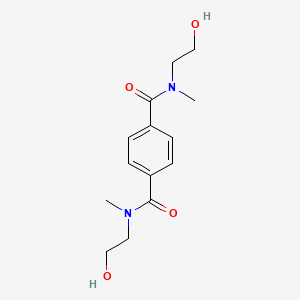
1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes two hydroxyethyl groups and two dimethyl groups attached to a benzenedicarboxamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- typically involves the reaction of terephthaloyl chloride with N,N’-bis(2-hydroxyethyl)-N,N’-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of N,N’-bis(2-hydroxyethyl)-N,N’-dimethylamine derivatives.
Substitution: Formation of various substituted benzenedicarboxamide derivatives.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyphenyl groups instead of hydroxyethyl groups.
N,N’-Bis(2-hydroxyethyl)terephthalamide: Similar structure but without the dimethyl groups.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
912572-56-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-N,4-N-bis(2-hydroxyethyl)-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c1-15(7-9-17)13(19)11-3-5-12(6-4-11)14(20)16(2)8-10-18/h3-6,17-18H,7-10H2,1-2H3 |
InChI Key |
HEYYWUHUUDMLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


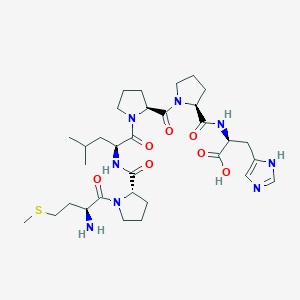
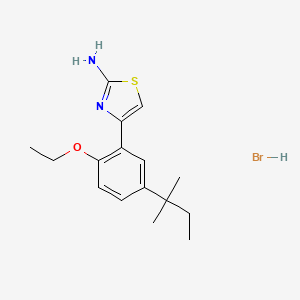

![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
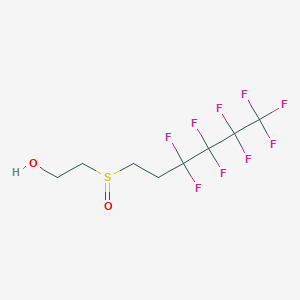
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
